
Potassium (3,3-difluorocycloheptyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is an organoboron compound that features a trifluoroborate group attached to a difluorocycloheptyl ring. This compound is part of a class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3,3-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of a difluorocycloheptyl halide with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of potassium trifluoroborates, including potassium (3,3-difluorocycloheptyl)trifluoroboranuide, generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of boron-containing drugs.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium (3,3-difluorocycloheptyl)trifluoroboranuide involves the formation of a boron-carbon bond through the interaction of the trifluoroborate group with various electrophiles. This interaction facilitates the transfer of the boron moiety to the target molecule, enabling the formation of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium (3-chlorophenyl)trifluoroborate
- Potassium (3,3-difluorocyclopentyl)trifluoroboranuide
Uniqueness
Potassium (3,3-difluorocycloheptyl)trifluoroboranuide is unique due to its difluorocycloheptyl ring, which imparts distinct steric and electronic properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H11BF5K |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;(3,3-difluorocycloheptyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF5.K/c9-7(10)4-2-1-3-6(5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1 |
InChI Key |
PGPGDWMQEWDAOQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC(C1)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
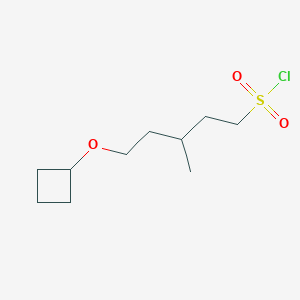
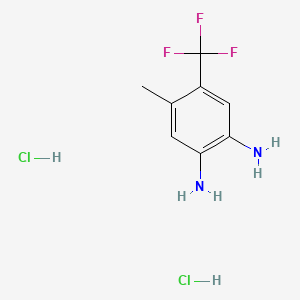
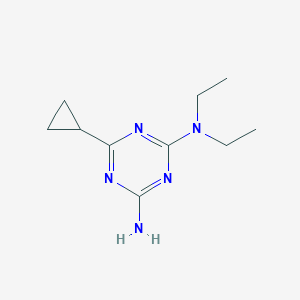
![1-[2-(methylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B13492150.png)
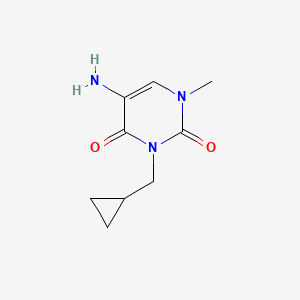
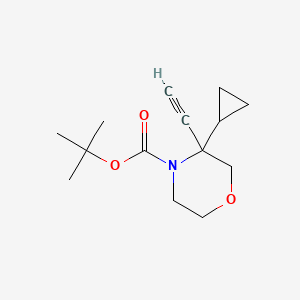
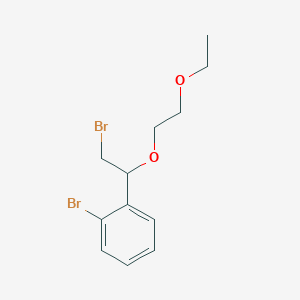
![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
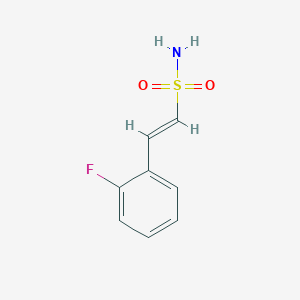
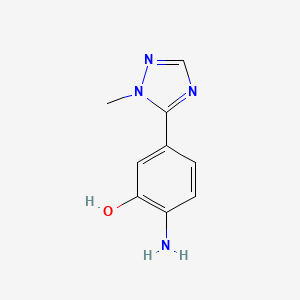
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
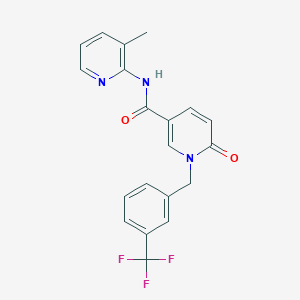
![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
